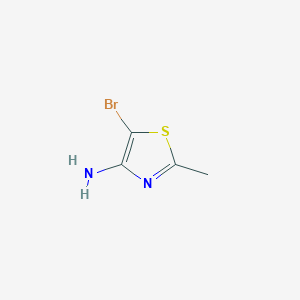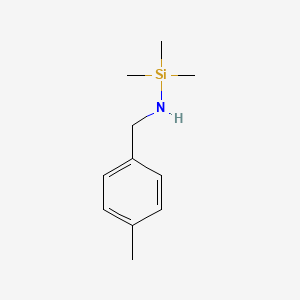
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is an organic compound with the molecular formula C11H19NSi It is a derivative of benzenemethanamine, where the amine group is substituted with a trimethylsilyl group and a methyl group at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 4-methylbenzenemethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzenemethanamine+Trimethylsilyl chloride→Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted benzenemethanamines.
Applications De Recherche Scientifique
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with molecular targets through its amine and silyl groups. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, N,N,4-trimethyl-: Contains additional methyl groups on the amine nitrogen, altering its steric and electronic properties.
Uniqueness
Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various applications, particularly in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
920033-58-5 |
|---|---|
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8,12H,9H2,1-4H3 |
Clé InChI |
DVJZCTMWSKPACV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
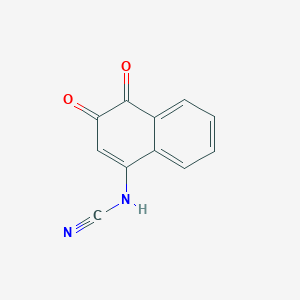

![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
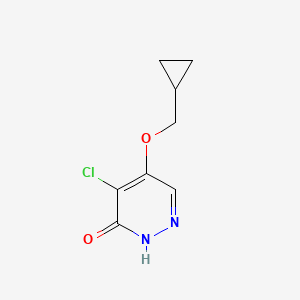

![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
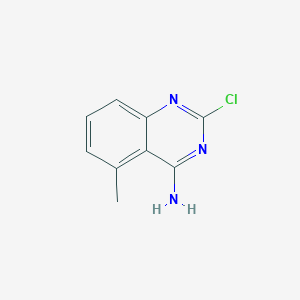
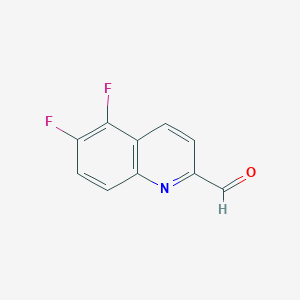


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
